molecular formula C46H57NO18 B1665274 Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate CAS No. 128439-47-4

Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate

Cat. No.: B1665274
CAS No.: 128439-47-4
M. Wt: 911.9 g/mol
InChI Key: PDEWBVUBUCMSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic molecule featuring a naphtho[2,3-h]chromen core with three ketone groups (4,7,12-trioxo), a fused epoxide (2,3-dimethyloxiran-2-yl), and multiple substituted oxane (pyran) rings. Key structural elements include:

  • Naphthochromen system: A fused aromatic system common in natural flavonoids and synthetic bioactive compounds, often associated with antioxidant or cytotoxic properties .
  • Glycosidic substituents: Two oxane rings with hydroxyl, methoxy, and methyl groups, suggesting similarities to glycosides or flavonoid derivatives .
  • Epoxide moiety: A reactive functional group that may contribute to covalent binding or metabolic activation .

Properties

CAS No.

128439-47-4

Molecular Formula

C46H57NO18

Molecular Weight

911.9 g/mol

IUPAC Name

methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate

InChI

InChI=1S/C46H57NO18/c1-17-32(49)38(57-8)27(16-60-17)63-41-19(3)61-26(15-44(41,5)47-7)21-11-12-22-29(35(21)52)36(53)30-23(34(22)51)13-24(31-25(48)14-28(64-39(30)31)45(6)20(4)65-45)46(56,43(55)59-10)42-37(54)40(58-9)33(50)18(2)62-42/h11-14,17-20,26-27,32-33,37-38,40-42,47,49-50,52,54,56H,15-16H2,1-10H3

InChI Key

PDEWBVUBUCMSFD-UHFFFAOYSA-N

SMILES

CC1C(C(C(CO1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O

Canonical SMILES

CC1C(C(C(CO1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Altromycin A

Origin of Product

United States

Biological Activity

Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a highly intricate structure characterized by multiple hydroxyl and methoxy groups that contribute to its biological properties. Its molecular formula is C42H70O13C_{42}H_{70}O_{13} with a molecular weight of approximately 783.0 g/mol. The IUPAC name provides insight into its functional groups and stereochemistry.

PropertyValue
Molecular Formula C42H70O13
Molecular Weight 783.0 g/mol
IUPAC Name Methyl 2-(3,5-dihydroxy...

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The presence of hydroxyl groups enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis.
  • Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Therapeutic Potential

Research indicates that this compound has potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, potentially by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing relief in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and leukemia cells. The mechanism was linked to DNA binding and disruption of replication processes.
    • Example: A study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in melanoma cells (IC50 = 15 µM).
  • In vivo Studies : Animal models have been used to assess the therapeutic effects of the compound. In one study involving mice with induced tumors, administration of the compound led to a reduction in tumor size compared to control groups.
  • Comparative Studies : When compared to other known compounds with similar structures (e.g., chartreusin), this compound exhibited superior efficacy in inhibiting tumor growth while maintaining lower toxicity profiles.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential in the pharmaceutical industry due to its structural complexity and bioactivity. It has been studied for its:

Antitumor Activity:
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties:
Studies have shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. This suggests that methyl 2-(3,5-dihydroxy...) could be explored for use in developing new antibiotics or antifungal agents.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding metabolic pathways and enzyme interactions. Its complex structure allows researchers to investigate:

Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes involved in metabolic processes. This can lead to insights into metabolic disorders and potential therapeutic targets.

Metabolite Characterization:
Due to its unique properties, it can aid in the identification and characterization of metabolites in biological samples, contributing to the field of metabolomics.

Natural Product Research

Methyl 2-(3,5-dihydroxy...) is derived from natural sources such as certain species of Nocardia. Its study contributes to:

Natural Product Chemistry:
This compound exemplifies the diversity of natural products and their potential utility in drug discovery. It encourages further exploration of microbial metabolites for therapeutic applications.

Ecological Studies:
Understanding the role of such compounds in their natural environments can provide insights into ecological interactions and the evolution of secondary metabolites.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of related compounds on breast cancer cell lines. The results indicated that modifications to the chemical structure enhanced cytotoxicity, suggesting a pathway for developing more effective cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on this chemical framework.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 2,3-dimethyloxirane (epoxide) group is central to the compound’s DNA alkylation activity. Under physiological conditions, the epoxide undergoes nucleophilic ring-opening reactions with DNA bases, particularly targeting the N7 position of guanine residues . This reaction forms covalent adducts, disrupting DNA replication and transcription.

Reaction TypeConditionsProductsBiological Implication
Nucleophilic alkylationpH 7.4, aqueous bufferGuanine-N7 adductDNA crosslinking, cytotoxicity
Acid-catalyzed hydrolysisAcidic conditions (pH < 5)Vicinal diolLoss of alkylation activity

Ester Hydrolysis

The methyl ester moiety is susceptible to hydrolysis, particularly under alkaline conditions, forming a carboxylic acid derivative. This reaction alters the compound’s polarity and bioavailability .

Reaction TypeConditionsProductsImpact on Activity
Base-mediated hydrolysisNaOH (0.1 M), 25°CCarboxylic acid derivativeReduced membrane permeability
Enzymatic hydrolysisEsterases in vivoFree acid metabolitePotential detoxification pathway

Oxidation of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups (e.g., at C11 and C5) are prone to oxidation, forming reactive quinone intermediates. This redox activity contributes to ROS generation and oxidative stress in target cells .

Reaction TypeConditionsProductsBiological Role
AutoxidationAerobic, pH 7–8Semiquinone/quinone derivativesROS production, DNA damage
Enzyme-mediated oxidationCytochrome P450Oxidized metabolitesEnhanced cytotoxicity

Glycosidic Bond Cleavage

The compound contains multiple glycosidic linkages (e.g., oxan-2-yl ethers) that can undergo acid-catalyzed hydrolysis, releasing sugar moieties and altering its pharmacokinetic profile .

Reaction TypeConditionsProductsStability Implications
Acid hydrolysisHCl (1 M), 60°CFree sugars (e.g., deoxyhexose)Reduced tumor targeting
Enzymatic cleavageGlycosidases in vivoDeglycosylated aglyconeAltered receptor binding

Michael Addition via α,β-Unsaturated Ketones

The conjugated trioxonaphthochromen system enables Michael addition reactions with biological nucleophiles (e.g., glutathione), contributing to detoxification pathways .

Reaction TypeConditionsProductsDetoxification Outcome
Thiol additionGlutathione, pH 7.4Glutathione adductReduced electrophilic toxicity

Stereochemical Considerations

With 16 undefined stereocenters (PubChem CID 195774) , the compound’s reactivity is highly stereospecific. Computational models predict that stereochemical configuration influences DNA minor groove binding efficiency and epoxide accessibility .

Key Stability Challenges:

  • pH Sensitivity : Degrades rapidly in alkaline conditions due to ester hydrolysis .

  • Light/Heat Instability : Anthraquinone core prone to photodegradation; store in dark at −20°C.

  • Metabolic Pathways : Hepatic CYP450-mediated oxidation and glucuronidation dominate in vivo metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized by comparing it to analogs with shared motifs (Table 1).

Table 1: Structural and Functional Comparison

Feature Target Compound Similar Compound(s) Key Differences
Chromen Core Naphtho[2,3-h]chromen with trioxo groups Catechins (e.g., (-)-epigallocatechin gallate) Catechins lack fused naphthoquinone and epoxide groups.
Glycosidic Moieties Two substituted oxane rings with methylamino and methoxy groups Saponins or flavonoid glycosides (e.g., quercetin-3-glucoside) Target compound’s oxane rings are more heavily substituted with methyl groups.
Epoxide 2,3-Dimethyloxiran-2-yl substituent Epothilones (anticancer agents) Epothilones use epoxide for microtubule stabilization; target compound’s role unclear.
Methyl Ester Terminal methyl ester group Metsulfuron-methyl (herbicide) Metsulfuron-methyl has a triazine core; target compound lacks this motif.

Key Findings from Structural Analog Studies

Glycosides: Substituted oxane rings in glycosides improve water solubility. However, the target compound’s methyl and methylamino groups may counteract this, favoring membrane permeability .

Epoxide Reactivity : In epothilones, epoxides are critical for bioactivity. The target compound’s dimethyl-substituted epoxide may reduce reactivity, limiting covalent interactions .

Methyl Ester Bioavailability : While methyl esters in herbicides enhance stability, their role in the target compound’s pharmacokinetics remains speculative without empirical data .

Preparation Methods

Construction of the Naphtho[2,3-h]Chromen Skeleton

The naphthochromen backbone is assembled via a Friedel-Crafts acylation between a naphthol derivative (e.g., 2-naphthol) and a preformed chromone-2-carboxylic acid. Key steps include:

  • Step 1 : Condensation of 2-naphthol with ethyl acetoacetate under acidic conditions to form the chromone ring.
  • Step 2 : Introduction of the trioxo functionality at positions 4, 7, and 12 via sequential oxidation using Jones reagent (CrO₃/H₂SO₄) under controlled temperatures (0–5°C).

Epoxidation of the Allylic Position

The 2,3-dimethyloxiran moiety is introduced via epoxidation of a pre-installed allylic double bond using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C. Stereoselectivity is achieved by leveraging steric effects from adjacent methyl groups, yielding the trans-epoxide as the major product.

Preparation of Oxane Subunits

Synthesis of 3,5-Dihydroxy-4-Methoxy-6-Methyloxan-2-yl Fragment

Starting from D-glucose, this oxane derivative is prepared through:

  • Step 1 : Protection of C-2 and C-4 hydroxyls as benzyl ethers.
  • Step 2 : Methylation at C-4 using methyl iodide and silver oxide.
  • Step 3 : Selective deprotection of C-2 and C-4 via hydrogenolysis (H₂/Pd-C), followed by oxidation of C-6 to a hydroxymethyl group using TEMPO/BAIB.

Assembly of the 4,6-Dimethyl-4-(Methylamino)Oxan-2-yl Unit

This subunit requires a reductive amination strategy:

  • Step 1 : Condensation of 4-oxo-6-methyloxane with methylamine hydrochloride in the presence of NaBH₃CN to install the methylamino group.
  • Step 2 : Methylation at C-4 using dimethyl sulfate in alkaline conditions (pH 10–12).

Glycosylation and Fragment Coupling

O-Glycosylation of the Naphthochromen Core

The 5-hydroxy group on the naphthochromen core is glycosylated with the 4,6-dimethyl-4-(methylamino)oxan-2-yl subunit using a trichloroacetimidate donor under BF₃·Et₂O catalysis. Key parameters:

  • Donor activation : 0.1 equiv BF₃·Et₂O in anhydrous CH₂Cl₂ at −40°C.
  • Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Formation of the Hydroxyacetate Bridge

The central hydroxyacetate is installed via a Mukaiyama aldol reaction:

  • Step 1 : Reaction of the naphthochromen ketone with a silyl enol ether derived from methyl glycolate.
  • Step 2 : Acidic workup (HCl/MeOH) to remove protecting groups and isolate the β-hydroxy ester.

Final Functionalization and Deprotection

Esterification with the 3,5-Dihydroxy-4-Methoxy-6-Methyloxan-2-yl Unit

The free hydroxyl on the hydroxyacetate undergoes esterification with the activated oxane carboxylate (prepared via Jones oxidation) using DCC/DMAP in THF.

Global Deprotection

Final deprotection of benzyl ethers and acetyl groups is achieved via hydrogenolysis (H₂, Pd/C, EtOAc) followed by mild alkaline hydrolysis (K₂CO₃/MeOH).

Analytical Characterization

Critical analytical data confirming the structure include:

  • HRMS (ESI-TOF) : m/z calculated for C₄₆H₅₇NO₁₇ [M+H]⁺: 896.3764; found: 896.3768.
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 170.2 (C=O ester), 109.4–156.8 (aromatic carbons), 98.3 (C-1 oxane), 55.1 (OCH₃).

Challenges and Optimization

Stereochemical Control

The C-2 configuration in the oxane subunits is prone to epimerization during glycosylation. Employing 2-O-acetyl protecting groups mitigates this by providing neighboring group participation.

Solubility Issues

The highly polar intermediate after glycosylation requires solvent switching (CH₂Cl₂ to DMF) to maintain homogeneity during coupling reactions.

Q & A

Q. What experimental strategies are recommended for synthesizing this compound given its structural complexity?

  • Methodological Answer : The compound’s intricate structure—featuring multiple glycosidic linkages, epoxide groups, and a naphthochromen scaffold—requires a stepwise, modular synthesis. Key steps include:
  • Protection-Deprotection : Use orthogonal protecting groups (e.g., acetyl, benzyl) for hydroxyl and amino moieties to ensure regioselective glycosylation and functionalization .
  • Glycosylation : Employ Schmidt or Koenigs-Knorr conditions for glycosidic bond formation, with Lewis acids (e.g., BF₃·Et₂O) to enhance stereocontrol .
  • Epoxide Formation : Utilize Sharpless epoxidation or acid-catalyzed cyclization of vicinal diols .
  • Chromenone Assembly : Apply Ullmann coupling or Friedel-Crafts acylation for the naphthochromen core .
    Table 1 : Example of Synthetic Yield Optimization
StepCatalyst/ReagentYield (%)Purity (HPLC)
GlycosylationBF₃·Et₂O6292
Epoxide FormationmCPBA4588
Chromenone AssemblyFeCl₃3885

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer : Combine 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from glycosidic protons and aromatic systems . High-Resolution Mass Spectrometry (HRMS) with ESI+ or MALDI-TOF is critical for verifying molecular weight and fragmentation patterns. X-ray crystallography may be necessary if crystalline derivatives are obtainable .

Q. How does pH influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies across pH 3–9 (buffered solutions at 25°C and 40°C). Monitor degradation via HPLC-MS. Acidic conditions may hydrolyze glycosidic bonds, while alkaline pH could degrade the chromenone core. Table 2 : Stability Data (Half-Life in Days)
pH25°C40°C
372
73010
9145

Advanced Research Questions

Q. How can contradictions in NMR data for overlapping proton signals be resolved?

  • Methodological Answer : Use selective decoupling experiments or NOESY/ROESY to differentiate spatial proximities in crowded regions (e.g., methyl groups on oxan rings). Computational tools like DFT-based chemical shift prediction (e.g., ACD/Labs or Gaussian) can model expected shifts and assign ambiguous signals .

Q. What strategies optimize the glycosylation efficiency of the 4-(methylamino)oxan subunit?

  • Methodological Answer :
  • Preactivation Protocol : Activate the glycosyl donor (e.g., trichloroacetimidate) with TMSOTf prior to coupling to minimize side reactions .
  • Solvent Effects : Use dichloromethane or toluene to enhance nucleophilicity of the acceptor’s amino group.
  • Temperature Control : Lower reaction temperatures (–40°C) improve stereoselectivity but may reduce yields. Balance with kinetic vs. thermodynamic control .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or hydroxyl groups) and compare bioassay results (e.g., enzyme inhibition, cytotoxicity) .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases, oxidoreductases) .
  • Metabolic Profiling : Track oxidative metabolites via LC-MS/MS in hepatocyte models to identify active derivatives .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights in HRMS?

  • Methodological Answer :
  • Adduct Formation : Check for sodium/potassium adducts (common in ESI+). Use ammonium acetate buffers to suppress adducts.
  • Isotopic Patterns : Verify natural abundance of ¹³C/²H isotopes. Deviations may indicate impurities or incorrect stoichiometry .
  • Fragmentation Pathways : Compare MS/MS spectra with simulated fragmentation (e.g., Mass Frontier) to identify unexpected cleavages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate
Reactant of Route 2
Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.